molecular formula C20H18BrN3O4S2 B11426768 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide

2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B11426768
M. Wt: 508.4 g/mol
InChI Key: POAXASPVZMKSER-UHFFFAOYSA-N
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Description

2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, a sulfonyl group, and a dihydropyrimidinone moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Dihydropyrimidinone Core: This step often involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions to form the dihydropyrimidinone core.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable bromophenyl halide reacts with the dihydropyrimidinone intermediate.

    Sulfonylation: The sulfonyl group is typically introduced using a sulfonyl chloride reagent under basic conditions.

    Thioether Formation: The final step involves the formation of the thioether linkage, where a thiol reacts with the sulfonylated dihydropyrimidinone intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound’s potential as an enzyme inhibitor or a ligand for receptor studies can be explored. Its structural features make it a candidate for binding studies with various biological targets.

Medicine

The compound may have potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with biological molecules could make it useful in the treatment of diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide exerts its effects depends on its interaction with molecular targets. The bromophenyl and sulfonyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The dihydropyrimidinone core can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-({5-[(4-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide
  • 2-({5-[(4-fluorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide

Uniqueness

The presence of the bromophenyl group in 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide distinguishes it from its analogs. Bromine’s larger atomic size and different electronic properties compared to chlorine or fluorine can lead to different reactivity and interaction profiles, making this compound unique in its class.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H18BrN3O4S2

Molecular Weight

508.4 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C20H18BrN3O4S2/c1-12-3-8-16(13(2)9-12)23-18(25)11-29-20-22-10-17(19(26)24-20)30(27,28)15-6-4-14(21)5-7-15/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26)

InChI Key

POAXASPVZMKSER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br)C

Origin of Product

United States

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